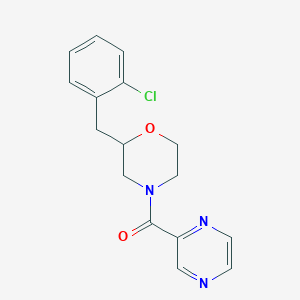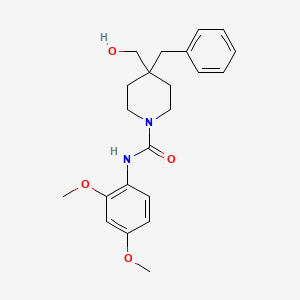![molecular formula C25H28N4O2 B3784645 6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3784645.png)
6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide
Descripción general
Descripción
6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrazole moiety, and a phenylpropyl group, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylpropyl group, and the attachment of the pyrazole moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylpropyl Group: This step may involve Friedel-Crafts alkylation or other suitable alkylation reactions.
Attachment of the Pyrazole Moiety: This can be done through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Oxo-3-phenylpropyl)piperidinium: This compound shares a similar piperidine ring structure but lacks the pyrazole moiety.
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds have a similar structural framework and exhibit diverse biological activities.
Uniqueness
6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide is unique due to the presence of both the pyrazole and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
6-oxo-1-(3-phenylpropyl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-23-14-13-21(18-29(23)15-7-10-19-8-3-1-4-9-19)25(31)26-16-22-17-27-28-24(22)20-11-5-2-6-12-20/h1-6,8-9,11-12,17,21H,7,10,13-16,18H2,(H,26,31)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJSUIXWBIMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=C(NN=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-isobutyl-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3784562.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B3784592.png)
![4-{[1-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}piperazin-2-one](/img/structure/B3784605.png)
![1-(2-fluorobenzyl)-N-[(1-phenylcyclopentyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3784607.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B3784612.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(2-methylbenzyl)benzamide](/img/structure/B3784621.png)
![3-{4-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B3784629.png)
![N-cyclopropyl-3-{1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B3784636.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B3784640.png)
![Ethyl 4-[[2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B3784653.png)
![N-benzyl-1-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}-N-methylmethanamine](/img/structure/B3784661.png)


![N-cyclopentyl-5-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B3784684.png)
